

4-Chlorophenyl salicylate CAS number 2944-58-3

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Compound of Interest

Compound Name: 4-Chlorophenyl salicylate

CAS No.: 2944-58-3

Cat. No.: B1605088

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An In-Depth Technical Guide to **4-Chlorophenyl Salicylate** (CAS 2944-58-3)

Part 1: Executive Summary & Chemical Identity

4-Chlorophenyl salicylate (CAS 2944-58-3) is a halogenated phenolic ester of salicylic acid. Structurally analogous to Phenyl Salicylate (Salol), this compound serves as a critical intermediate in organic synthesis, a reference standard in chromatographic profiling, and a potential bioactive prodrug scaffold. Its utility stems from the lability of the ester bond, which allows it to function as a controlled release vector for salicylic acid (an anti-inflammatory agent) and 4-chlorophenol (an antimicrobial agent), as well as an active acylating agent in polymer chemistry.

Chemical Profile

Property	Data
IUPAC Name	4-Chlorophenyl 2-hydroxybenzoate
CAS Number	2944-58-3
Molecular Formula	C ₁₃ H ₉ ClO ₃
Molecular Weight	248.66 g/mol
Melting Point	69.5 – 70.5 °C (Recrystallized from Ethanol)
Solubility	Soluble in ethanol, acetone, benzene; sparingly soluble in water.
Appearance	White to off-white crystalline powder
pKa (Predicted)	~8.2 (Phenolic -OH), Ester hydrolysis dependent on pH

Part 2: Synthesis & Manufacturing Protocol

The synthesis of **4-chlorophenyl salicylate** is classically achieved via the direct condensation of salicylic acid with 4-chlorophenol using Phosphorus Oxychloride (

) as a dehydrating agent. This method, adapted from standard "Salol" synthesis protocols, ensures high yields by driving the equilibrium toward ester formation.

Experimental Protocol: Phosphoryl Chloride Condensation

Reagents:

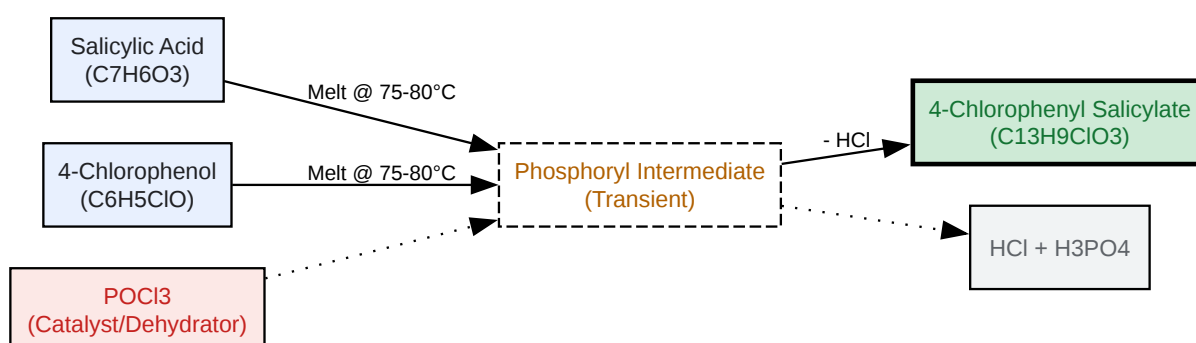
- Salicylic Acid (1.0 eq)[1][2]
- 4-Chlorophenol (1.0 eq)
- Phosphorus Oxychloride () (0.38 eq)[2]

- Solvent: Melt phase (No solvent) or Toluene (optional for scale-up)

Step-by-Step Methodology:

- Charge: In a round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride), combine 138.1 g (1 mol) of salicylic acid and 128.6 g (1 mol) of 4-chlorophenol.
- Catalysis: Slowly add 58.3 g (0.38 mol) of
• Caution: This step is exothermic and releases HCl gas.
- Reaction: Heat the mixture to 75–80°C. Maintain this temperature for 4 hours. The mixture will transition into a homogeneous molten mass.
- Quench: Cool the reaction mass slightly and pour it slowly, with vigorous stirring, into a solution of sodium carbonate (120 g in 800 mL water). This neutralizes the remaining acid and hydrolyzes excess phosphoryl chlorides.
- Isolation: Filter the precipitated crude ester. Wash the filter cake with cold water (mL) to remove residual phenol and inorganic salts.
- Purification: Recrystallize the crude solid from absolute ethanol.
 - Validation point: The pure product should manifest as white needles with a sharp melting point between 69.5–70.5°C.

Reaction Pathway Diagram



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Figure 1: Synthesis of **4-Chlorophenyl salicylate** via POCl₃-mediated condensation.

Part 3: Analytical Characterization

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

HPLC Analysis (Reverse Phase)

- Column: C18 (e.g., Newcrom R1 or equivalent), 5 μm, 150 x 4.6 mm.
- Mobile Phase: Acetonitrile : Water (with 0.1%
or Formic Acid).
 - Gradient: 50% MeCN to 90% MeCN over 15 minutes.
- Detection: UV @ 305 nm (characteristic salicylate absorbance).
- Retention Time: Expect elution after unsubstituted phenyl salicylate due to the lipophilicity of the chlorine substituent (LogP ~3.99).

Spectroscopic Profile (Predicted)

- ¹H NMR (400 MHz, DMSO-d₆):
 - 10.5 ppm (s, 1H, Phenolic -OH, D₂O exchangeable).
 - 8.0 ppm (dd, 1H, Salicylic H-6).
 - 7.5 ppm (m, 1H, Salicylic H-4).
 - 7.4 ppm (d, 2H, Chlorophenyl H-3,5).
 - 7.2 ppm (d, 2H, Chlorophenyl H-2,6).
 - 7.0 ppm (m, 2H, Salicylic H-3,5).
- IR Spectroscopy (KBr):

- 3200–3400 cm^{-1} : O-H stretch (intramolecular H-bonding).
- 1680–1700 cm^{-1} : C=O stretch (Ester).
- 1090 cm^{-1} : Ar-Cl stretch.

Part 4: Mechanism of Action & Applications

4-Chlorophenyl salicylate operates primarily as a latent active agent (prodrug) and a reactive intermediate.

Biological Mechanism: Hydrolytic Activation

Upon exposure to esterases or physiological pH conditions, the ester bond undergoes hydrolysis. This releases two bioactive moieties:[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Salicylic Acid: A COX inhibitor responsible for anti-inflammatory and analgesic effects.
- 4-Chlorophenol: A potent antiseptic with bactericidal properties (disruption of cell walls).

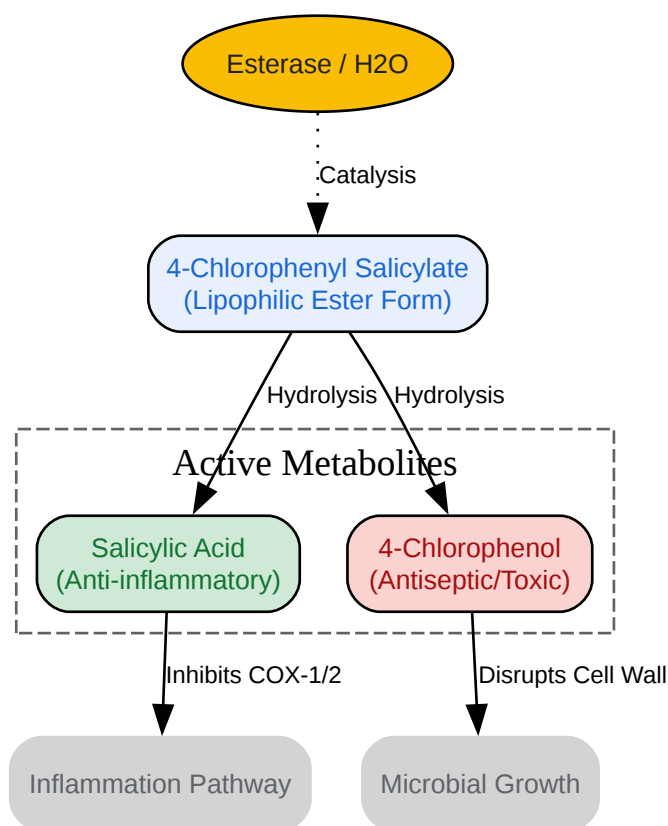
This dual-release mechanism makes it a candidate for topical antifungal or antibacterial formulations where controlled release is desired to minimize systemic toxicity of the chlorophenol.

Polymer & Materials Science

In polymer chemistry, this compound is utilized to synthesize poly(anhydride-esters).[\[4\]](#) By incorporating the salicylate into a polymer backbone, researchers create biodegradable materials that release salicylic acid at a controlled rate upon polymer erosion. This is critical for:

- Biofilm Inhibition: Preventing bacterial adhesion on medical implants.
- Localized Drug Delivery: Treating inflammation at surgical sites.

Mechanism Diagram



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Figure 2: Hydrolytic activation and dual-action pharmacodynamics.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

- Skin Irritation: Category 2 (Causes skin irritation).[6]
- Eye Damage: Category 1 (Causes serious eye damage).[6]
- STOT-SE: Category 3 (May cause respiratory irritation).[6]

Critical Precautions:

- PPE: Wear nitrile gloves, lab coat, and indirect-vent safety goggles. A face shield is recommended during the addition step due to splash and fume risks.

- Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.
- Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surface residues with dilute sodium carbonate solution.

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